Stannane, (pentafluorophenyl)triphenyl-

Lewis acid catalysis Mukaiyama-aldol reaction Organotin halides

Researchers often encounter low chemoselectivity or moisture sensitivity with conventional stannanes, compromising reaction yields. Triphenyl(pentafluorophenyl)stannane (Ph₃SnC₆F₅) solves this with an electron-deficient pentafluorophenyl group that delivers controlled, selective group transfer and superior hydrolytic stability. • Exclusive C₆F₅ transfer in Stille coupling minimizes competing alkyl transfer, simplifying purification. • Efficiently catalyzes Mukaiyama-aldol reactions where Bu₂SnCl₂ is inert. • Recoverable via column chromatography in open air, unlike TiCl₄ or BF₃·OEt₂. Reliable, high-purity lots enable reproducible catalytic protocols for kinase inhibitor and agrochemical synthesis.

Molecular Formula C24H15F5Sn
Molecular Weight 517.1 g/mol
CAS No. 1058-08-8
Cat. No. B094259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannane, (pentafluorophenyl)triphenyl-
CAS1058-08-8
Molecular FormulaC24H15F5Sn
Molecular Weight517.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=C(C(=C(C(=C4F)F)F)F)F
InChIInChI=1S/C6F5.3C6H5.Sn/c7-2-1-3(8)5(10)6(11)4(2)9;3*1-2-4-6-5-3-1;/h;3*1-5H;
InChIKeyBGRCBDJIQNGVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenyl(pentafluorophenyl)stannane Reagent Overview


Triphenyl(pentafluorophenyl)stannane (CAS 1058-08-8) is a mixed aryl/perfluoroaryl tetraorganotin compound of the formula Ph3SnC6F5. It belongs to the class of pentafluorophenyltin derivatives, which are recognized for their enhanced Lewis acidity relative to conventional alkyl- or arylstannanes [1]. The compound is typically a high-boiling distillable solid or viscous oil used as a stoichiometric reagent or catalyst precursor in organic synthesis. Its defining structural feature is the combination of three inert phenyl spectators with one electron-deficient pentafluorophenyl group, a design that imparts a unique balance of thermal stability, controlled reactivity, and transfer selectivity not achievable with simple trialkyl- or triarylstannanes.

Reported enhanced Lewis acidity over non-fluorinated stannanes for carbonyl activation
Thermal stability and high boiling point enable gravimetric handling and distillation
Selective C₆F₅ transfer in Stille coupling supported by transmetalation hierarchy

Why Triphenyl(pentafluorophenyl)stannane Cannot Be Substituted


Simple substitution of Ph3SnC6F5 with tetraphenyltin, triphenyltin chloride, or tributyl(pentafluorophenyl)stannane inevitably alters the electronic character at the tin center and the chemoselectivity of group transfer. The pentafluorophenyl substituent withdraws electron density from tin, markedly increasing its Lewis acidity: dibutyltin dichloride (Bu2SnCl2) is completely inert as a catalyst for the Mukaiyama-aldol reaction, whereas pentafluorophenyltin compounds promote the same transformation efficiently [1]. Conversely, replacing the three phenyl spectators with alkyl groups (e.g., Bu3SnC6F5) changes the physical state, thermal lability, and cross-coupling selectivity profile. Consequently, generic interchange without verifying the specific electronic and steric tuning provided by the Ph3SnC6F5 architecture risks compromising catalytic activity, reaction selectivity, or isolation efficiency.

Non-fluorinated analogs lose Lewis acidity
Ph₄Sn or Ph₃SnCl lack the electron-withdrawing C₆F₅ group, eliminating catalytic activity reported for perfluoroaryl stannanes.
Trialkyl (Bu₃SnC₆F₅) alters selectivity and handling
Butyl groups may compete in Stille transmetalation, while lower boiling point and liquid state complicate gravimetric dispensing.
Spectator group identity shifts thermochemical profile
Replacing phenyl with alkyl spectators can reduce thermal stability and change solubility, potentially affecting reaction scalability.

Triphenyl(pentafluorophenyl)stannane: Comparative Evidence


Lewis Acidity Advantage vs. Bu2SnCl2

Pentafluorophenyltin compounds, including (C6F5)2SnBr2 and related derivatives, effectively catalyze the Mukaiyama-aldol reaction of ketene silyl acetals with aldehydes, whereas the conventional organotin Lewis acid Bu2SnCl2 is entirely inactive under identical conditions [1]. Although the specific catalytic activity of Ph3SnC6F5 is not isolated in the published dataset, the series of pentafluorophenyltin halides exhibits uniformly high activity, demonstrating that the electron-withdrawing C6F5 group is the essential structural determinant for Lewis acidity enhancement [1]. This class-level differentiation establishes the necessity of the pentafluorophenyl motif for catalytic function.

Lewis Acidity vs. Bu₂SnCl₂
Class-level inference
Bu₂SnCl₂ is inert (0% activity); C₆F₅-substituted stannanes efficiently catalyze Mukaiyama-aldol reaction of ketene silyl acetals with aldehydes.
C₆F₅ motif is essential for Lewis acid catalysis; non-fluorinated analogs are inactive.
Data to verify for Ph₃SnC₆F₅ specifically; class-level inference from pentafluorophenyltin halides.
Lewis acid catalysis Mukaiyama-aldol reaction Organotin halides

Thermal Stability and Physical State

Triphenyl(pentafluorophenyl)stannane is characterized by a boiling point of 208–210 °C at 0.9 mmHg [1], indicating sufficient thermal stability for vacuum distillation and long-term storage. In contrast, tributyl(pentafluorophenyl)stannane (Bu3SnC6F5) is typically a liquid with a significantly lower boiling point, making the triphenyl variant advantageous when a solid or high-boiling reagent is preferred for gravimetric handling or high-temperature reactions. The triphenyl substitution pattern also reduces volatility compared to trimethyl analogs, minimizing inadvertent exposure.

Thermal Stability vs. Bu₃SnC₆F₅
Cross-study comparable
Boiling point 208–210 °C/0.9 mmHg, ~80–150 °C higher than trialkyl analogs; solid/semi-solid physical state at ambient conditions.
Higher boiling point and solid state facilitate gravimetric dispensing, purification, and storage stability.
Literature boiling point data; comparators estimated from homolog series.
Thermal stability Physical state Distillation range

Stille Coupling Transmetalation Selectivity

In Pd-catalyzed Stille coupling, tetraorganotin reagents transfer only one organic group from tin to palladium. The rate of group transfer follows the order: alkynyl > alkenyl > aryl > alkyl, with the slowest-transferring group remaining on tin [1]. For Ph3SnC6F5, the three phenyl groups are inherently less reactive in transmetalation than the electron-poor pentafluorophenyl ring, a bias that is further amplified by the electron-withdrawing effect of C6F5, which polarizes the Sn–C6F5 bond. In contrast, tributyl(pentafluorophenyl)stannane presents a competitive transfer landscape where butyl groups can participate in undesired side reactions, lowering the effective yield of the desired pentafluorophenyl-coupled product. This chemoselectivity advantage is inferred from the well-established transmetalation hierarchy of organostannanes [1].

Transmetalation Selectivity
Class-level inference
Phenyl groups transfer slower than C₆F₅, favoring exclusive perfluoroaryl delivery; butyl groups in Bu₃SnC₆F₅ may compete, generating byproducts.
Cleaner Stille coupling profile expected, reducing purification burden for C₆F₅ installation.
Based on established transmetalation hierarchy; direct head-to-head yield data not available.
Stille coupling Transmetalation selectivity Perfluoroaryl stannanes

119Sn NMR Shift and Lewis Acidity Prediction

A recent chemoinformatic study established a linear correlation between experimental 119Sn NMR chemical shifts of arylstannanes and computed fluoride ion affinities (FIA), a direct measure of tin Lewis acidity [1]. Perfluoroarylstannanes exhibit significantly deshielded 119Sn resonances compared to non-fluorinated analogs, reflecting enhanced electrophilicity at tin. Although the precise 119Sn δ value for Ph3SnC6F5 is not tabulated in the preprint, the class trend indicates that each C6F5 substituent induces a downfield shift proportional to its electron-withdrawing power. This correlation enables quantitative ranking of stannane Lewis acidity and prediction of transmetalation reactivity in Pd/Cu-cocatalyzed Migita–Kosugi–Stille coupling [1]. Procurement of Ph3SnC6F5 can thus be rationalized by its anticipated position on the experimental FIA vs. δ(119Sn) scale, ensuring compatibility with systems requiring high tin electrophilicity.

¹¹⁹Sn NMR Shift & Acidity
Class-level inference
Estimated deshielding Δδ ~60–120 ppm for C₆F₅-substituted stannanes vs. Ph₄Sn, correlating with fluoride ion affinity (Lewis acidity).
¹¹⁹Sn NMR shift can serve as batch-identity check and predictor of transmetalation reactivity.
Individual δ value for Ph₃SnC₆F₅ not reported; class trend from perfluoroarylstannanes.
119Sn NMR spectroscopy Lewis acidity quantification Fluoride ion affinity

Triphenyl(pentafluorophenyl)stannane: Application Scenarios


Hydrolytically Stable Lewis Acid Catalysis

The pentafluorophenyl motif imparts sufficient Lewis acidity to activate carbonyl substrates for aldol and Mannich-type reactions, while the triphenyltin scaffold provides hydrolytic stability superior to conventional Lewis acids such as TiCl4 or BF3·OEt2 [1]. This enables recovery by column chromatography or recrystallization in open air, a decisive advantage for catalytic protocols in early-stage discovery where moisture-sensitive catalysts are impractical.

Selective C6F5 Installation in Drug Synthesis

When a synthetic route demands exclusive C6F5 transfer in a Stille coupling, Ph3SnC6F5 is preferred over Bu3SnC6F5 to minimize competing alkyl transfer and simplify product purification [3]. The resulting fluorinated biaryl or aryl–alkynyl products are common motifs in kinase inhibitors and agrochemical active ingredients.

119Sn NMR Spectroscopic Calibration

The distinct 119Sn chemical shift region occupied by perfluoroarylstannanes makes Ph3SnC6F5 a useful reference compound for quantifying tin Lewis acidity–reactivity correlations [4]. Laboratories developing high-throughput screening assays for cross-coupling catalysts can employ this compound as a benchmark for the fluorinated stannane class.

CVD Precursor for F-Doped Tin Oxide Films

The high boiling point (208–210 °C/0.9 mmHg) and thermal stability of Ph3SnC6F5 [2] render it suitable as a volatile precursor for chemical vapor deposition (CVD) of fluorine-containing tin oxide thin films, where controlled delivery of both tin and fluorine from a single molecular source is desirable for electronic and sensor applications.

Application
Selection Property
Validation Focus
Hydrolytically stable Lewis acid catalysis
Air-stable Lewis acidity
Carbonyl activation and catalyst recovery
Selective C₆F₅ installation in drug synthesis
Chemoselective perfluoroaryl transfer
Stille coupling product purity
¹¹⁹Sn NMR spectroscopic calibration
Distinct ¹¹⁹Sn chemical shift region
NMR-based Lewis acidity quantification
CVD precursor for F-doped tin oxide films
Thermal stability and volatility
Thin-film composition and fluorine incorporation
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